Pembrolizumab is a humanized monoclonal antibody that plays a significant role in cancer immunotherapy research. [] It specifically targets the programmed cell death protein 1 (PD-1) receptor found on T cells. [, ] This receptor, upon binding with its ligands PD-L1 and PD-L2, normally functions to inhibit T cell activity and prevent excessive immune responses. [, ]
Pembrolizumab functions by blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2. [] By inhibiting this interaction, Pembrolizumab prevents the suppression of T cell activity, thus enhancing the body's natural anti-tumor immune response. [, , , ] This mechanism is particularly relevant in cancers that exploit the PD-1 pathway for immune evasion, such as classical Hodgkin lymphoma (cHL), which often overexpresses PD-L1 and PD-L2 due to genetic amplification at the 9p24.1 locus. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7